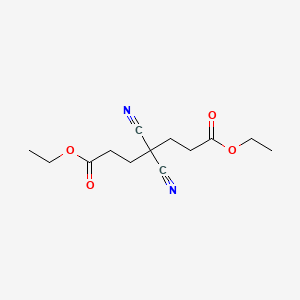
Diethyl 4,4-dicyanoheptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4,4-dicyanoheptanedioate is a chemical compound with the CAS Number: 29668-96-0 and a Molecular Weight of 266.3 . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.3 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .科学的研究の応用
Synthesis and Characterization
Diethyl 4,4-dicyanoheptanedioate, a chemical compound with various potential applications in scientific research, has been synthesized and characterized in various studies. Although specific research directly mentioning this compound was not found, investigations into related compounds provide insights into the potential applications and methodologies that could be relevant.
Phosphonate-Based Corrosion Inhibitors : A study explored the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid, demonstrating the potential of related compounds in industrial applications (Gupta et al., 2017).
Asymmetric Synthesis of Derivatives : Research on the bromination of diethyl 4-oxopimelate leading to asymmetric synthesis of ethyl d-ido-4-heptulosuronate derivatives indicates the chemical versatility of similar diethyl-substituted compounds (Lemaire-Audoire & Vogel, 1999).
Antibacterial Activity : The antibacterial activity of synthesized compounds against Gram-positive and Gram-negative bacteria was demonstrated, suggesting potential pharmaceutical applications for similar diethyl-substituted compounds (Boukhssas et al., 2017).
Crystalline-State Polymerization : A study on the radical polymerization of diethyl (Z,Z)-2,4-hexadienedioate in the crystalline state to yield ultrahigh-molecular-weight and stereoregular polymer showcases the potential of diethyl compounds in polymer science (Matsumoto et al., 1998).
Environmental and Health Impact Studies
Several studies have focused on the environmental and health impacts of phthalates, compounds related to diethyl esters, highlighting the importance of understanding the biological and ecological effects of such chemicals.
Exposure Assessment of Phthalates : A comprehensive review of exposure assessment issues for phthalates, detailing the need for careful consideration in epidemiology studies, underscores the relevance of studying the environmental presence and impact of diethyl esters and similar compounds (Johns et al., 2015).
Catalytic Degradation of Diethyl Phthalate : Research into the degradation of diethyl phthalate by persulfate activated with nano-scaled magnetic CuFe2O4/MWCNTs demonstrates the environmental applications of catalytic processes in removing harmful diethyl esters from water sources (Zhang et al., 2016).
Safety and Hazards
特性
IUPAC Name |
diethyl 4,4-dicyanoheptanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-18-11(16)5-7-13(9-14,10-15)8-6-12(17)19-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFUOUBBQRDBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)
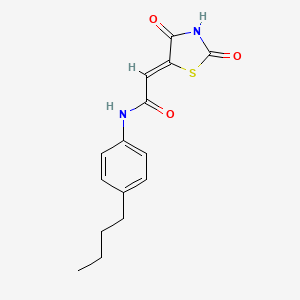
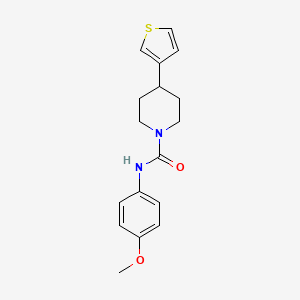
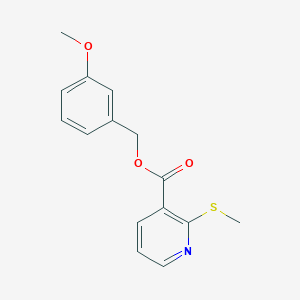
![5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2826219.png)
![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)
![1-[4-(4-Phenoxypiperidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2826221.png)
![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

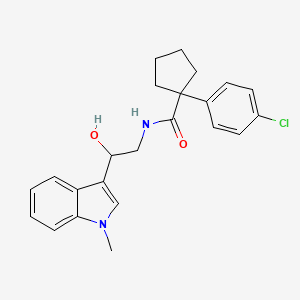
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)

![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)